amino]-1-naphthyl isonicotinate](/img/structure/B285007.png)
4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate, also known as DN-9, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate involves its ability to inhibit various signaling pathways that are involved in cell growth, proliferation, and inflammation. This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and growth. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response. This compound has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce tumor growth and angiogenesis in cancer models. It has also been shown to reduce inflammation and oxidative stress in various disease models. This compound has been shown to improve cognitive function and reduce neuroinflammation in neurodegenerative disorder models. Additionally, this compound has been shown to have a low toxicity profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate in lab experiments is its ability to inhibit multiple signaling pathways involved in various diseases. This makes it a promising candidate for therapeutic development. However, one limitation is the lack of clinical data on its safety and efficacy in humans. Further research is needed to determine its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its safety and efficacy in clinical trials. Additionally, further research is needed to understand the exact mechanism of action of this compound and its potential interactions with other drugs.
Synthesemethoden
4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate can be synthesized through a multi-step process involving the reaction of 1-naphthylamine with isonicotinic acid, followed by the reaction of the resulting product with 2,4-dimethylbenzenesulfonyl chloride. The final product is purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]-1-naphthyl isonicotinate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect against oxidative stress and reduce neuroinflammation.
Eigenschaften
Molekularformel |
C30H23N3O5S |
|---|---|
Molekulargewicht |
537.6 g/mol |
IUPAC-Name |
[4-[(2,4-dimethylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate |
InChI |
InChI=1S/C30H23N3O5S/c1-20-7-10-28(21(2)19-20)39(36,37)33(29(34)22-11-15-31-16-12-22)26-8-9-27(25-6-4-3-5-24(25)26)38-30(35)23-13-17-32-18-14-23/h3-19H,1-2H3 |
InChI-Schlüssel |
UNYNIYOFKWPUAO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=NC=C4)C(=O)C5=CC=NC=C5)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=NC=C4)C(=O)C5=CC=NC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


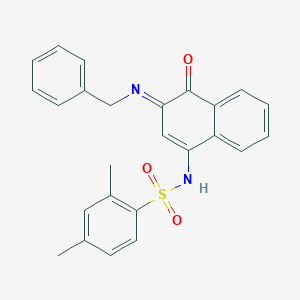
![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)
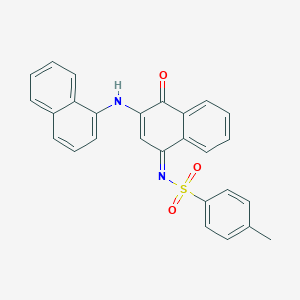

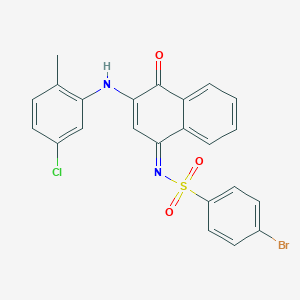
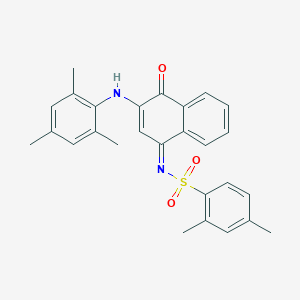
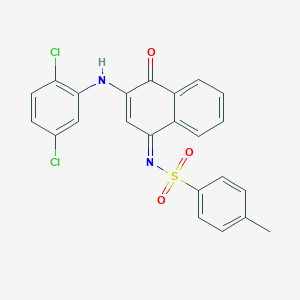
![3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid](/img/structure/B284938.png)
![2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B284940.png)
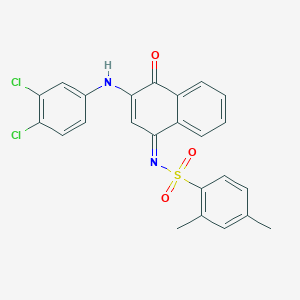

![N-(4-chlorobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide](/img/structure/B284945.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B284946.png)
![1,3-bis[(4-ethoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284951.png)
